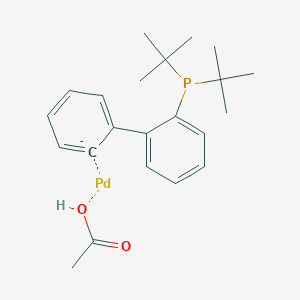

2-(2'-Di-tert-butylphosphino)biphenylpalladium(II)acetat

Übersicht

Beschreibung

2-(2′ -Di-tert-butylphosphine)biphenylpalladium(II) acetate is a novel, air- and moisture-and thermally stable catalyst.

Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig-Kreuzkupplungsreaktion

Diese Verbindung dient als Vorkatalysator in der Buchwald-Hartwig-Aminierung und erleichtert die Bildung von Kohlenstoff-Stickstoff-Bindungen. Sie ist besonders nützlich für die Aminierung von Arylchloriden , wodurch die Synthese komplexer Amine aus einfacheren Arylhalogeniden ermöglicht wird.

Suzuki-Miyaura-Kupplung

In der Suzuki-Miyaura-Kupplungsreaktion wird dieser Katalysator verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen Arylverbindungen zu bilden. Diese Reaktion ist in der pharmazeutischen Industrie von entscheidender Bedeutung für den Aufbau von Kohlenstoffgerüsten in Arzneimittelmolekülen .

Heck-Reaktion

Die Verbindung wird in der Heck-Reaktion verwendet, einem Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Olefinen und Aryl- oder Vinylhalogeniden. Diese Reaktion wird häufig bei der Synthese von Feinchemikalien und Pharmazeutika eingesetzt .

Negishi-Kupplung

Sie wirkt als Katalysator in der Negishi-Kupplung, einem weiteren leistungsstarken Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Kupplung beinhaltet Organozinkverbindungen und bietet einen Weg zur Synthese komplexer organischer Strukturen .

Hiyama-Kupplung

Dieser Palladium-basierte Katalysator wird auch in Hiyama-Kupplungsreaktionen verwendet, wobei er bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Organosiliciumverbindungen und Aryl- oder Vinylhalogeniden hilft .

Synthese von N-Methyl-6-heterocyclischen-1-Oxoisoindolinderivaten

Die Verbindung wurde verwendet, um N-Methyl-6-heterocyclische-1-Oxoisoindolinderivate über Buchwald-Hartwig-Aminierung unter Mikrowellenbedingungen herzustellen. Diese Anwendung ist für die Entwicklung neuer Arzneimittelverbindungen von Bedeutung .

Wirkmechanismus

Target of Action

The primary target of 2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) acetate, also known as MFCD04117716, is the amination of aryl chlorides . This compound acts as a pre-catalyst in this process .

Mode of Action

MFCD04117716 interacts with its targets by catalyzing the carbon-nitrogen bond-forming reactions . It is highly efficient in palladium-catalyzed reactions . This compound is a reactive dialkylbiaryl phosphine ligand , which is known for its effectiveness in these types of reactions.

Biochemical Pathways

The compound is involved in the Buchwald-Hartwig Cross Coupling Reaction , which is a type of carbon-nitrogen bond-forming reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials .

Pharmacokinetics

It’s worth noting that this compound is asolid at room temperature . Its solubility in different solvents and its stability in various conditions can affect its availability for catalytic reactions .

Result of Action

The result of MFCD04117716’s action is the formation of new carbon-nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, including N-methyl-6-heterocyclic-1-oxoisoindoline derivatives .

Action Environment

The action of MFCD04117716 is influenced by environmental factors such as temperature and the presence of moisture . It is described as a novel, air-, moisture-, and thermally stable catalyst , suggesting that it can maintain its catalytic activity under a variety of conditions.

Eigenschaften

IUPAC Name |

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIJKLADGVFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2PPd- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

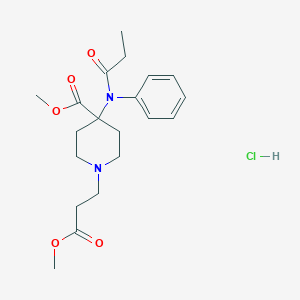

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

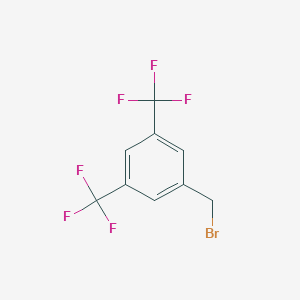

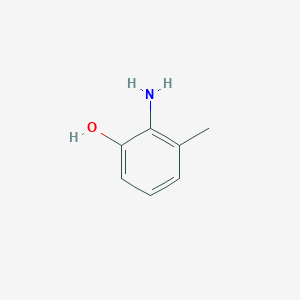

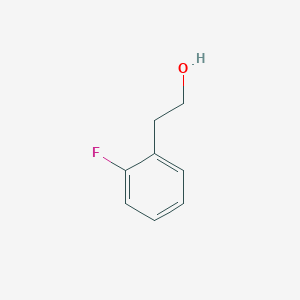

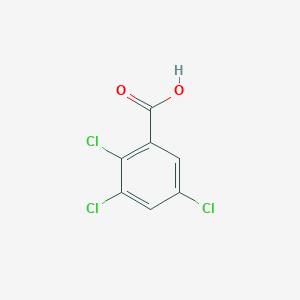

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

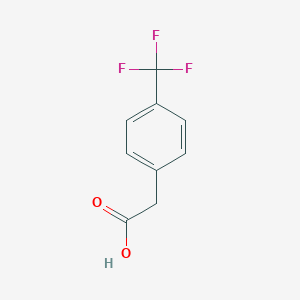

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)